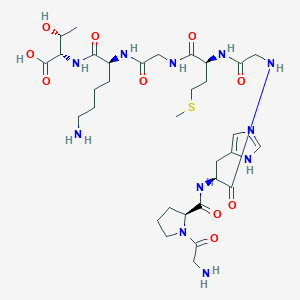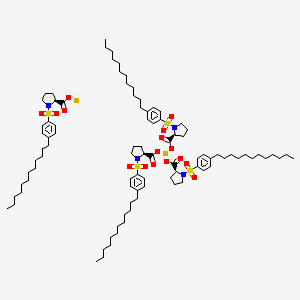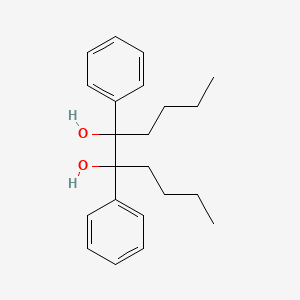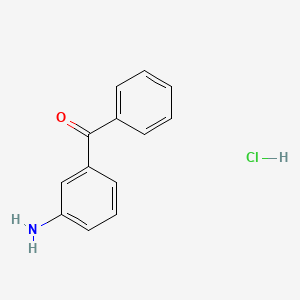![molecular formula C20H38O6Si2 B15164159 Silane, [1,4-phenylenebis(methylene)]bis[triethoxy- CAS No. 148599-42-2](/img/structure/B15164159.png)
Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] is a chemical compound with the molecular formula C20H38Si2. It is a type of silane, which are compounds containing silicon atoms bonded to hydrogen and/or carbon atoms[_{{{CITATION{{{2{Silane,[1,4-phenylenebis(methylene)]bistrimethyl - NIST Chemistry WebBook. This particular silane is characterized by its structure, which includes a 1,4-phenylenebis(methylene) backbone with triethoxy groups attached to the silicon atoms[{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] typically involves the reaction of 1,4-phenylenedimethanol with ethyl orthosilicate under specific conditions[_{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure .... The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this silane may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure ....
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original silane, as well as substituted products where the triethoxy groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] is used as a precursor for the synthesis of other silane-based compounds and materials. It can also serve as a cross-linking agent in polymer chemistry, enhancing the properties of various materials.
Biology: In biological research, this silane can be used to modify surfaces of biological materials, such as tissues or cells, to improve their compatibility with other substances or to facilitate specific interactions.
Medicine: In the medical field, Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] may be used in the development of biomedical devices or coatings that require specific surface properties for optimal performance.
Industry: Industrially, this silane is utilized in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in applications requiring durable and reliable materials.
Mechanism of Action
The mechanism by which Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] exerts its effects involves the formation of covalent bonds with surfaces or other molecules. The triethoxy groups can hydrolyze to form silanol groups, which can then react with hydroxyl groups on surfaces to create stable siloxane bonds. This process is essential for the compound's ability to enhance the properties of materials and facilitate specific interactions.
Molecular Targets and Pathways: The primary molecular targets of this silane are hydroxyl groups on surfaces or molecules. The pathways involved include hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Comparison with Similar Compounds
Silane, [1,4-phenylenebis(methylene)]bis[trimethyl-]
Silane, [1,4-phenylenebis(methylene)]bis[triethyl-]
Uniqueness: Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] is unique in its structure, which includes the triethoxy groups that provide specific reactivity and properties. This distinguishes it from other silanes with different substituents, such as trimethyl or triethyl groups.
Properties
CAS No. |
148599-42-2 |
|---|---|
Molecular Formula |
C20H38O6Si2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
triethoxy-[[4-(triethoxysilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C20H38O6Si2/c1-7-21-27(22-8-2,23-9-3)17-19-13-15-20(16-14-19)18-28(24-10-4,25-11-5)26-12-6/h13-16H,7-12,17-18H2,1-6H3 |
InChI Key |
FTXGNVFQZMEDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC1=CC=C(C=C1)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



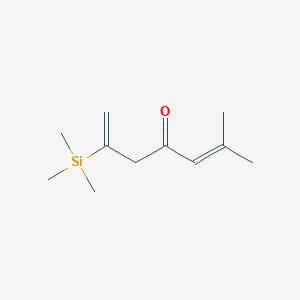

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
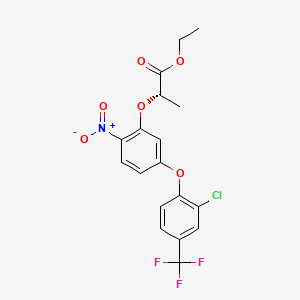
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
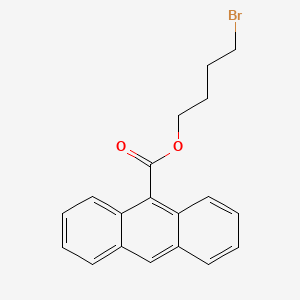

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
